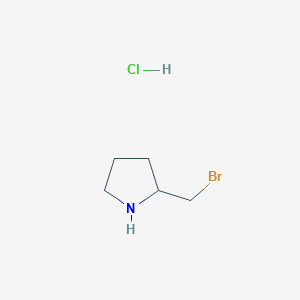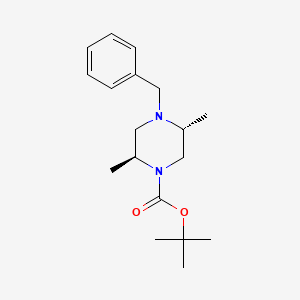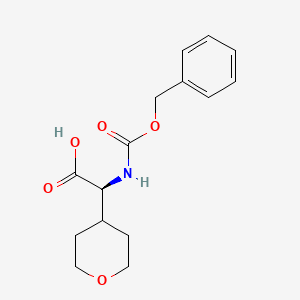
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, also known as Boc-Tetrahydro-Pyran-4-yl-Acetic Acid (Boc-THPA), is an organic compound commonly used in organic synthesis and in the development of pharmaceuticals and other biochemical compounds. Boc-THPA is a chiral molecule, which means it is composed of two non-superimposable mirror images. Its chirality is important in the development of pharmaceuticals, as it allows for the creation of molecules with different effects depending on the stereochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Diamides and Amino Acids: The synthesis of p-aminobenzoic acid diamides using derivatives of tetrahydro-2H-pyran-4-carboxylic acid demonstrates the compound's utility in organic synthesis (Agekyan & Mkryan, 2015).
- Formation of Substituted 2-Amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans: The research shows the condensation of aromatic aldehydes with cyanoacetic acid derivatives, illustrating the compound's role in creating structurally diverse molecules (Shestopalov et al., 2003).
- Development of Tetrahydropyranyl Acetic Acids: The study on the synthesis of 2,6-cis-tetrahydropyranyl acetic acids through palladium(II)-catalyzed reactions underlines the compound’s versatility in forming complex natural products (Karlubíková et al., 2011).
Applications in Flavor Chemistry
- Generation of Cheese Flavors: The compound's role in generating flavors in cheese through reactions with amino acids highlights its significance in food chemistry (Griffith & Hammond, 1989).
Pharmaceutical Applications
- CCR5 Antagonist Synthesis: A study describes the synthesis of an orally active CCR5 antagonist, showcasing the compound's potential in drug development (Ikemoto et al., 2005).
Antibacterial Activity
- Evaluation of Antibacterial Activity: Research on benzoxazine analogues indicates the potential antibacterial activity of compounds related to (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Kadian et al., 2012).
Marine Fungal Compounds
- Marine Fungal Compounds: A study on compounds derived from marine fungus Penicillium sp. shows the diversity of organic molecules related to this compound, highlighting its ecological importance (Wu et al., 2010).
Propiedades
IUPAC Name |
(2S)-2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENIAVLDXOKCR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




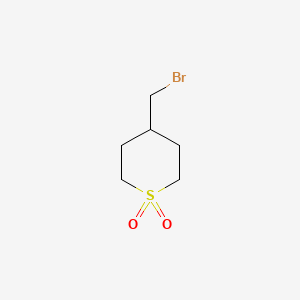


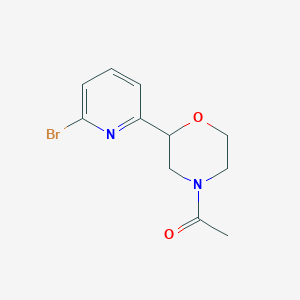
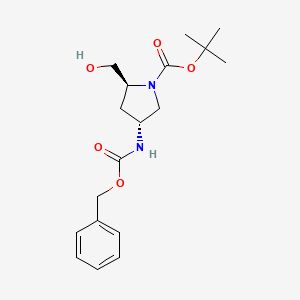

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)
